molecular formula C19H19Cl2N3O2 B141547 Mipitroban CAS No. 136122-46-8

Mipitroban

Cat. No.: B141547
CAS No.: 136122-46-8
M. Wt: 392.3 g/mol
InChI Key: NJDYXRUUHUXUDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mipitroban involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often customized based on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Mipitroban undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized form of this compound, while reduction may yield a reduced form. Substitution reactions can result in various substituted derivatives of this compound .

Scientific Research Applications

Mipitroban has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

    Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Utilized in preclinical studies to explore its potential therapeutic effects and mechanisms of action.

    Industry: Applied in the development of new materials and compounds with specific properties.

Mechanism of Action

Mipitroban exerts its effects by antagonizing thromboxane A2 and prostaglandin H2 receptors. This action inhibits the pathways mediated by these receptors, leading to various biological effects. The molecular targets of this compound include thromboxane A2 and prostaglandin H2 receptors, which are involved in processes such as platelet aggregation and vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Mipitroban include:

    Thromboxane A2 antagonists: These compounds share a similar mechanism of action by inhibiting thromboxane A2 receptors.

    Prostaglandin H2 antagonists: These compounds inhibit prostaglandin H2 receptors and have similar biological effects.

Uniqueness of this compound

This compound is unique due to its dual antagonistic action on both thromboxane A2 and prostaglandin H2 receptors. This dual action makes it a valuable tool in research for studying the combined effects of these pathways .

Properties

CAS No.

136122-46-8

Molecular Formula

C19H19Cl2N3O2

Molecular Weight

392.3 g/mol

IUPAC Name

4-[6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C19H19Cl2N3O2/c1-19(2,9-17(25)26)8-16-23-15-7-14(21)10-22-18(15)24(16)11-12-3-5-13(20)6-4-12/h3-7,10H,8-9,11H2,1-2H3,(H,25,26)

InChI Key

NJDYXRUUHUXUDU-UHFFFAOYSA-N

SMILES

CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O

Canonical SMILES

CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O

Key on ui other cas no.

136122-46-8

Synonyms

4-(3-((4-chlorophenyl)methyl)-6-chloroimidazo(4,5-b)pyridin-2-yl)-3,3-dimethylbutanoic acid
UP 116-77
UP-116-77

Origin of Product

United States

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